molecular formula C17H23N5O3S B2952410 2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-morpholin-4-ylpropyl)benzenesulfonamide CAS No. 1358407-70-1

2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

Cat. No. B2952410
CAS RN: 1358407-70-1
M. Wt: 377.46
InChI Key: ZGVYKOVTHYVTRH-UHFFFAOYSA-N
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Description

The compound “2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-morpholin-4-ylpropyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an oxadiazole ring, a morpholine ring, and a benzenesulfonamide group . These functional groups suggest that this compound may have interesting chemical and biological properties.


Synthesis Analysis

While the exact synthesis of this compound is not available, similar 1,3,4-oxadiazole derivatives have been synthesized from acid hydrazides reacting with aromatic aldehydes under slightly acidic conditions to get substituted hydrazone derivatives. These are then cyclized in the presence of bromine, acetic acid, and sodium acetate .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three heteroatoms (one oxygen and two nitrogens). This ring is connected to a fluorophenyl group, a morpholine ring, and a benzenesulfonamide group .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its safety and potential applications .

properties

IUPAC Name

2-[8-(3-methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-10(2)5-7-20-15(24)14-12(6-8-26-14)22-16(20)19-21(17(22)25)9-13(23)18-11(3)4/h6,8,10-11H,5,7,9H2,1-4H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVYKOVTHYVTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-isopentyl-1,5-dioxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl)-N-isopropylacetamide

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